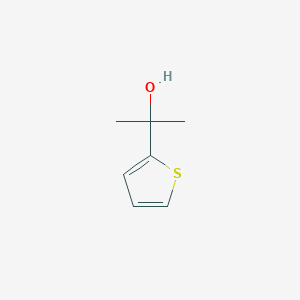

2-(Thiophen-2-yl)propan-2-ol

Übersicht

Beschreibung

2-(Thiophen-2-yl)propan-2-ol is a chemical compound with various applications, particularly as an intermediate in pharmaceutical synthesis. It has drawn significant attention in the scientific community for its unique chemical and physical properties.

Synthesis Analysis

The synthesis of this compound or its derivatives involves various methods, including starting from acetylthiophene, thiophene, or thiophenecarboxaldehyde. These methods have distinct process features and are part of ongoing research to optimize the synthesis process for industrial applications (Wu et al., 2017).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been extensively studied using techniques like X-ray diffraction. These studies reveal intricate details about the dihedral angles, intermolecular hydrogen bonding, and other structural aspects that determine its chemical behavior and reactivity (Salain et al., 2018).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including cyclization, condensation, and electrophilic substitution reactions. These reactions are pivotal in synthesizing numerous derivatives with potential applications in different fields (Aleksandrov et al., 2020).

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

Thiophen-basierte Analoga, wie beispielsweise „2-(Thiophen-2-yl)propan-2-ol“, stehen im Fokus vieler Wissenschaftler aufgrund ihres Potenzials als biologisch aktive Verbindungen . Sie spielen eine wichtige Rolle für Medizinalchemiker, um fortschrittliche Verbindungen mit einer Vielzahl von biologischen Wirkungen zu verbessern . Beispielsweise hat Suprofen einen 2-substituierten Thiophen-Gerüst und ist als nichtsteroidales Antirheumatikum bekannt .

Industrielle Chemie

Thiophenderivate werden in der industriellen Chemie als Korrosionsschutzmittel eingesetzt . Dies macht „this compound“ zu einem möglichen Kandidaten für Anwendungen in Industrien, die Schutz vor Korrosion benötigen.

Materialwissenschaft

Thiophen-vermittelte Moleküle spielen eine wichtige Rolle bei der Weiterentwicklung organischer Halbleiter . Dies deutet darauf hin, dass „this compound“ bei der Entwicklung neuer organischer Halbleitermaterialien eingesetzt werden könnte.

Organische Leuchtdioden (OLEDs)

Thiophenderivate werden bei der Herstellung organischer Leuchtdioden (OLEDs) verwendet . Daher könnte „this compound“ möglicherweise bei der Produktion von OLEDs verwendet werden.

Organische Feldeffekttransistoren (OFETs)

Thiophen-vermittelte Moleküle spielen auch eine Rolle bei der Entwicklung organischer Feldeffekttransistoren (OFETs) . Dies deutet darauf hin, dass „this compound“ bei der Herstellung neuer OFETs verwendet werden könnte.

Antimikrobielle Eigenschaften

Thiophenderivate weisen viele pharmakologische Eigenschaften auf, wie z. B. antimikrobielle Eigenschaften . Dies deutet darauf hin, dass „this compound“ möglicherweise bei der Entwicklung neuer antimikrobieller Medikamente verwendet werden könnte.

Organische elektronische Geräte

Verbindungen mit begrenzter Löslichkeit in gängigen organischen Lösungsmitteln, wie „this compound“, sind vielversprechende Kandidaten für organische elektronische Geräte, die durch Verdampfung hergestellt werden .

Antiseptische Eigenschaften

Propan-2-ol, eine Komponente von „this compound“, hat eine bakterizide Wirkung, obwohl sie oft schlecht gegen Bakterienzellen wirkt, die in Biofilmen wachsen . Dies deutet auf mögliche antiseptische Anwendungen für „this compound“ hin.

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

Thiophene-based analogs, like “2-(Thiophen-2-yl)propan-2-ol”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of these compounds and developing new synthesis methods.

Wirkmechanismus

Target of Action

Thiophene-based analogs have been studied extensively and are known to interact with a variety of biological targets .

Mode of Action

Thiophene derivatives are known to exhibit a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific interactions between 2-(Thiophen-2-yl)propan-2-ol and its targets, and the resulting changes, are subjects of ongoing research.

Biochemical Pathways

Thiophene derivatives, however, are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Given the known biological activities of thiophene derivatives, it can be inferred that the compound may have potential therapeutic effects .

Eigenschaften

IUPAC Name |

2-thiophen-2-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10OS/c1-7(2,8)6-4-3-5-9-6/h3-5,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTAVQQTGWOIET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90277426 | |

| Record name | 2-(thiophen-2-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5331-62-4 | |

| Record name | 5331-62-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(thiophen-2-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Thiophen-2-yl)propan-2-ol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ9E6L57KR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

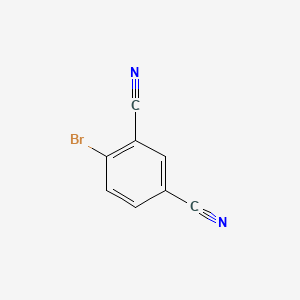

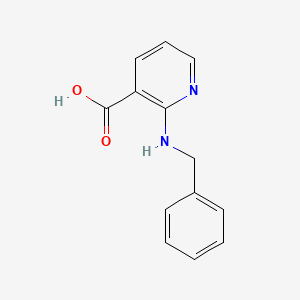

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the anticancer potential of the compound containing the 2-(Thiophen-2-yl)propan-2-ol moiety described in the research?

A1: The research article investigates Trifluoro-3-(isoquinolin-1-yl)-2-(thiophen-2-yl)propan-2-ol (compound 3) for its anticancer activity. While the study doesn't isolate the specific impact of the this compound moiety, it reveals that compound 3 exhibits promising anticancer properties. In a zebrafish embryo model, compound 3 demonstrated higher toxicity compared to other tested compounds, suggesting potential anticancer activity []. Further investigation revealed that this toxicity was linked to increased cell death, as indicated by apoptotic staining assays []. While this research provides a starting point, further studies are needed to fully understand the role of the this compound moiety in the observed anticancer activity and to explore its potential as a building block for novel anticancer agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Bicyclohexyl]-4,4'-diol](/img/structure/B1266469.png)